Dorsomorphin

概要

説明

準備方法

合成経路: DORSOMORPHINの合成経路には、その構造を構築するための化学反応が含まれます。合成手順の具体的な詳細は、文献では容易に入手できません。

反応条件: 残念ながら、その合成のための正確な反応条件は広く文書化されていません。

工業生産: this compoundは主に研究目的で使用されており、工業規模の生産方法は確立されていません。

化学反応の分析

反応性: DORSOMORPHINは、広範囲な化学変換を起こしません。 BMP受容体を選択的に阻害し、下流のシグナル伝達経路に影響を与えることに注意することが重要です。

一般的な試薬および条件:

主要な生成物: this compound自体は主要な生成物であり、AMPKおよびBMP受容体に対する阻害効果が主要な結果です。

科学研究への応用

化学: 研究者はthis compoundを使用して、AMPKおよびBMPシグナル伝達経路に関連する細胞プロセスを研究しています。

生物学: 幹細胞の分化、オートファジーの調節、炎症の制御において重要な役割を果たします。

医学: this compoundの細胞経路への影響は、創薬および潜在的な治療応用において重要です。

産業: 直接産業で使用されているわけではありませんが、その知見は細胞の調節を理解するのに役立ちます。

科学的研究の応用

Chemistry: Researchers use Dorsomorphin to study cellular processes related to AMPK and BMP signaling pathways.

Biology: It plays a crucial role in stem cell differentiation, autophagy modulation, and inflammation control.

Medicine: this compound’s impact on cellular pathways makes it relevant for drug discovery and potential therapeutic applications.

Industry: While not directly used in industry, its insights contribute to understanding cellular regulation.

作用機序

- DORSOMORPHINは、AMPKの活性部位でATPと競合することでAMPKを阻害します。この阻害は、エネルギー恒常性と細胞応答に影響を与えます。

- また、BMP受容体(ALK2、ALK3、ALK6)を標的とし、細胞分化や組織発生に関与するBMPシグナル伝達経路を調節します。

類似化合物との比較

独自性: DORSOMORPHINのAMPKおよびBMP受容体に対する選択性は、それを際立たせています。

類似化合物: this compoundはユニークですが、関連する化合物には(オートファジーを活性化する)やその他のAMPK阻害剤が含まれます。

生物活性

Dorsomorphin, also known as Compound C, is a selective small molecule inhibitor primarily recognized for its role in inhibiting Bone Morphogenetic Protein (BMP) signaling pathways. This compound has garnered attention in various research fields due to its diverse biological activities, including effects on cellular differentiation, apoptosis, and cancer treatment.

This compound selectively inhibits BMP type I receptors such as ALK2, ALK3, and ALK6, leading to the blockade of BMP-mediated phosphorylation of SMAD1/5/8. This inhibition is crucial for various cellular processes, particularly during embryogenesis and differentiation. It has been demonstrated that this compound does not significantly affect TGF-β signaling pathways at concentrations that inhibit BMP signaling, highlighting its specificity .

1. Induction of Cardiomyogenesis

This compound has been shown to robustly induce myocardial differentiation in mouse embryonic stem cells (ESCs). Research indicates that treatment with this compound during the initial 24 hours of ESC differentiation can increase the yield of spontaneously beating cardiomyocytes by over 20-fold. This effect is accompanied by significant upregulation of cardiac-specific genes such as Nkx2.5 and Myh6, demonstrating its potential utility in regenerative medicine .

2. Apoptotic Activity in Cancer Cells

This compound induces apoptosis in various cancer cell lines, including adult T-cell leukemia cells. The mechanism involves reactive oxygen species (ROS)-mediated DNA damage, leading to cell death. This apoptotic effect has been observed in multiple contexts, including colorectal cancer and glioma cells . Notably, this compound has been shown to enhance the sensitivity of cancer cells to other therapeutic agents by modulating apoptotic pathways .

3. Inhibition of Multidrug Resistance

Recent studies have highlighted this compound's ability to inhibit ABCG2-mediated multidrug resistance in colorectal cancer cells. By blocking this transporter activity, this compound preserves the efficacy of chemotherapeutic agents like doxorubicin and mitoxantrone, presenting a promising strategy for overcoming drug resistance in cancer therapy .

Summary of Research Findings

Case Study: Cardiac Differentiation

In a controlled study involving mouse ESCs treated with this compound for the first 24 hours, researchers observed a striking increase in cardiomyocyte yield compared to control groups treated with DMSO. The expression levels of cardiac markers were quantified using quantitative PCR and immunostaining techniques, confirming the effectiveness of this compound in promoting cardiac lineage differentiation while suppressing other mesodermal lineages such as endothelial and hematopoietic cells .

Case Study: Cancer Treatment

In another study focusing on glioma cells, this compound was shown to induce G2/M cell-cycle arrest and apoptosis through both AMPK-dependent and independent mechanisms. The compound's ability to modulate key signaling pathways such as Akt/mTOR was pivotal in its anticancer effects, suggesting potential applications in therapeutic strategies against aggressive tumors .

特性

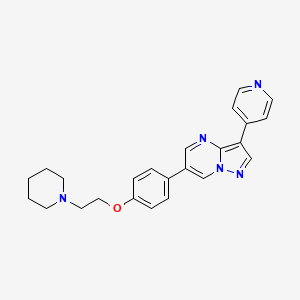

IUPAC Name |

6-[4-(2-piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O/c1-2-12-28(13-3-1)14-15-30-22-6-4-19(5-7-22)21-16-26-24-23(17-27-29(24)18-21)20-8-10-25-11-9-20/h4-11,16-18H,1-3,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBVYDAKJHETMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC=C5)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401006988 | |

| Record name | Dorsomorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866405-64-3 | |

| Record name | Dorsomorphin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866405-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dorsomorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866405643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dorsomorphin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08597 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dorsomorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401006988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-[4-(2-Piperidin-1-ylethoxy)phenyl]-3-pyridin-4-ylpyrazolo[1,5-a]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DORSOMORPHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10K52CIC1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。